Fructosylvaline - 10003-64-2

Fructosylvaline

Catalog Number: EVT-268782
CAS Number: 10003-64-2
Molecular Formula: C11H21NO7
Molecular Weight: 279.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructosylvaline is a compound formed by the non-enzymatic glycation of the N-terminal valine residue of proteins, particularly hemoglobin, with glucose. [, , ] This process is a part of the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. [] In vivo, Fructosylvaline formation is a marker for long-term blood glucose levels and is used to monitor glycemic control in diabetic patients. [, ] In food science, Fructosylvaline and related compounds are indicators of food processing and storage conditions. []

N-(2-Furoylmethyl)valine (FM-Val)

Compound Description: N-(2-Furoylmethyl)valine is a marker compound formed during the acid hydrolysis of N-fructosylvaline, the N-terminal adduct of hemoglobin glycation. [, ] This compound is particularly useful in quantifying the extent of N-terminal glycation of hemoglobin. [, ]

Relevance: FM-Val is a direct degradation product of fructosylvaline formed during acid hydrolysis. This makes it a valuable indicator for researchers studying the glycation of hemoglobin at the N-terminal valine. [, ]

Furosine

Compound Description: Furosine, also known as ε-N-(2-furoylmethyl)lysine, is a marker compound formed during the acid hydrolysis of glycated proteins. [, ] Specifically, it forms from the degradation of lysine residues that have undergone glycation at the ε-amino group. [, ]

Relevance: While not structurally similar to fructosylvaline, furosine is measured alongside FM-Val to provide a broader picture of protein glycation. [, ] Comparing the levels of these two markers allows researchers to understand the relative extent of glycation at different amino acid residues (N-terminal valine vs. lysine side chains). [, ]

N-ε-Fructosyllysine

Compound Description: N-ε-Fructosyllysine is the product of glucose attaching to the ε-amino group of lysine residues in proteins. [, ] This modification is a common form of protein glycation. [, ]

Relevance: N-ε-Fructosyllysine represents the glycation product at lysine residues, while fructosylvaline represents the glycation product at the N-terminal valine. [, ] Comparing the levels of these two compounds helps researchers understand the site-specificity of protein glycation and potential differences in deglycation mechanisms. [, ]

1-Deoxy-1-fructosylvaline

Compound Description: This compound is another name for fructosylvaline, emphasizing the linkage between the fructose moiety and the valine amino acid. []

Relevance: This is simply an alternative nomenclature for the target compound, fructosylvaline, highlighting its chemical structure. []

Phenylhydrazone of N-[D-fructosyl-(1)]-L-valine

Compound Description: This compound is a derivative of fructosylvaline, formed by reacting it with phenylhydrazine. [] This derivative exists in different forms depending on the pH of the solution, providing insights into the reactivity of the fructose moiety within fructosylvaline. []

Relevance: This derivative was synthesized to study the chemical behavior of fructosylvaline and its potential reactions with analytical reagents like phenylhydrazine. [] This helps in understanding the properties and analysis of the target compound.

Nitrite

Compound Description: Nitrite is a common food additive and a naturally occurring compound that can react with amines to form N-nitroso compounds. []

Relevance: The study investigated the formation of N-nitroso compounds from precursors in food. [] While not directly structurally related to fructosylvaline, the research explored whether fructosylvaline, as an amine-containing compound, could act as a precursor for nitrosation reactions in food. []

Overview

Fructosylvaline is a fructosylated amino acid derivative, specifically a fructosylated form of the amino acid valine. It is classified as a fructosamine, a type of compound formed when sugars react with amino acids through a process known as glycation. This compound is particularly significant in the context of diabetes research and clinical diagnostics, as it serves as a marker for glycated hemoglobin (HbA1c), which reflects long-term blood glucose levels.

Source and Classification

Fructosylvaline is synthesized from L-valine and fructose. It falls under the broader category of fructosamines, which are compounds resulting from the non-enzymatic glycation of proteins or amino acids. These compounds are crucial in various biochemical pathways and are used extensively in medical diagnostics to monitor diabetes management.

Synthesis Analysis

Methods and Technical Details

Fructosylvaline can be synthesized through a reductive amination reaction involving fructose and L-valine. The synthesis typically involves the following steps:

  1. Preparation of Glucosone Intermediate: D-fructose is first converted into a glucosone derivative, which serves as an intermediate.
  2. Reaction with L-Valine: The glucosone derivative is then reacted with L-valine under controlled conditions to form fructosylvaline.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (typically above 90%) for subsequent applications .
Molecular Structure Analysis

Structure and Data

Fructosylvaline has a complex molecular structure characterized by its fructose moiety linked to the amino acid valine. The molecular formula for fructosylvaline is C11H19N1O6C_{11}H_{19}N_{1}O_{6}. Its structural representation includes:

  • A fructose unit, which contributes to its glycation properties.
  • An amino acid backbone from valine, which provides its biological functionality.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for characterizing the molecular structure of fructosylvaline, confirming its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Fructosylvaline can participate in various chemical reactions typical of both carbohydrates and amino acids:

  1. Glycation Reactions: It can undergo further glycation reactions, forming more complex structures when interacting with other amino acids or proteins.
  2. Oxidative Degradation: Fructosylvaline is susceptible to oxidative degradation by specific enzymes like fructosyl-peptide oxidases, which can be utilized in enzymatic assays for HbA1c measurement .

These reactions highlight its role in metabolic pathways and its potential implications in diabetes-related conditions.

Mechanism of Action

Process and Data

The mechanism of action for fructosylvaline primarily revolves around its role as an indicator of glycation in proteins. When blood glucose levels are elevated, fructose reacts with valine to form fructosylvaline, which can be detected in blood samples. This reaction occurs non-enzymatically over time, making it a reliable marker for assessing long-term glucose control in patients with diabetes.

The detection methods often involve fluorescence-based sensors or chromatographic techniques that quantify the concentration of fructosylvaline in biological samples .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fructosylvaline exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 247.28 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but can degrade under oxidative stress or extreme pH levels.

These properties make fructosylvaline suitable for various analytical applications, particularly in clinical settings where precise measurements are critical .

Applications

Scientific Uses

Fructosylvaline has several important applications in scientific research and clinical diagnostics:

  • Diabetes Monitoring: It serves as a key biomarker for measuring glycemic control over time through HbA1c assays.
  • Research Tool: Used in studies investigating the effects of glycation on protein function and structure, particularly related to diabetes complications.
  • Biosensor Development: Researchers are developing advanced biosensors that utilize fructosylvaline for real-time monitoring of glucose levels in diabetic patients .

Properties

CAS Number

10003-64-2

Product Name

Fructosylvaline

IUPAC Name

(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid

Molecular Formula

C11H21NO7

Molecular Weight

279.28

InChI

InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1

InChI Key

JEQHVKBNRPNQDY-UTINFBMNSA-N

SMILES

CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Fructosylvaline; Fru-val;

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